molecular formula C15H14N2O B13050484 2-Benzyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one CAS No. 301666-69-3

2-Benzyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one

Cat. No.: B13050484
CAS No.: 301666-69-3
M. Wt: 238.28 g/mol
InChI Key: UGJGREHDIWFMSK-UHFFFAOYSA-N
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Description

2-Benzyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical properties. It has garnered interest in various fields due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzylamine with a suitable diketone, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-3,4-dihydro-2,6-naphthyridine: Lacks the ketone group, which may affect its reactivity and biological activity.

    2-Benzyl-2,6-naphthyridin-1(2H)-one: Similar structure but different substitution pattern, leading to distinct properties.

    3,4-Dihydro-2,6-naphthyridin-1(2H)-one: Lacks the benzyl group, which can influence its chemical behavior and applications.

Uniqueness

2-Benzyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one is unique due to its specific substitution pattern and the presence of both benzyl and ketone groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

301666-69-3

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-benzyl-3,4-dihydro-2,6-naphthyridin-1-one

InChI

InChI=1S/C15H14N2O/c18-15-14-6-8-16-10-13(14)7-9-17(15)11-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2

InChI Key

UGJGREHDIWFMSK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C2=C1C=NC=C2)CC3=CC=CC=C3

Origin of Product

United States

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